5-[(Dimethylamino)methyl]-2-furanmethanol

Catalog No.
S1525569
CAS No.
15433-79-1
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(Dimethylamino)methyl]-2-furanmethanol

CAS Number

15433-79-1

Product Name

5-[(Dimethylamino)methyl]-2-furanmethanol

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3

InChI Key

BQRQOLQFLNSWNV-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(O1)CO

Synonyms

2-(Dimethylaminomethyl)-5-(hydroxymethyl)furan; 5-(Dimethylaminomethyl)-2-(hydroxymethyl)furan; 5-(Dimethylaminomethyl)-2-furanylmethanol; 5-(Dimethylaminomethyl)furfuryl alcohol; 5-(Hydroxymethyl)-2-furfuryldimethylamine; 5-[(Dimethylamino)methyl]-2

Canonical SMILES

CN(C)CC1=CC=C(O1)CO

5-[(Dimethylamino)methyl]-2-furanmethanol, also known as 5-dimethylaminomethyl-2-furanmethanol, is an organic compound characterized by its furan ring structure, which includes a hydroxymethyl group and a dimethylamino group. The molecular formula of this compound is C₈H₁₃NO₂, with a molecular weight of approximately 155.198 g/mol . The compound features a five-membered aromatic heterocycle that contains one oxygen atom, making it an interesting subject in both organic chemistry and medicinal applications.

, notably:

  • Mannich Reaction: This compound can be synthesized through the Mannich reaction involving 2-furanmethanol, dimethylamine, and formaldehyde. This reaction forms a stable intermediate that can be further transformed into various derivatives .
  • Reductive Amination: It can also be produced via reductive amination of furfural, which is a common method in medicinal chemistry .
  • Conversion to Histamine Antagonists: The compound serves as a precursor for synthesizing histamine H₂-antagonists by reacting with thiols or other amines under acidic conditions .

Research indicates that 5-[(Dimethylamino)methyl]-2-furanmethanol exhibits biological activity relevant to pharmacology. It has been utilized in the development of H₂-histamine antagonists, which are important in treating conditions such as allergies and gastric acid-related disorders. Its derivatives have shown promise in enhancing therapeutic efficacy while minimizing side effects associated with conventional antihistamines .

The synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol can be achieved through several methods:

  • Mannich Reaction: This method involves the reaction of 2-furanmethanol with dimethylamine hydrochloride and formaldehyde under controlled conditions to yield the desired compound .
  • Reductive Amination: A more straightforward approach involves the reductive amination of furfural, where the furan ring is selectively modified to introduce the dimethylaminomethyl group .
  • Direct Conversion: The methanol group can be converted into various functional groups such as methyl halides or acetates, allowing for further chemical transformations .

5-[(Dimethylamino)methyl]-2-furanmethanol finds applications primarily in medicinal chemistry as an intermediate for synthesizing pharmaceutical compounds, particularly histamine H₂-antagonists. These compounds are crucial in treating allergic reactions and gastrointestinal issues. Additionally, its derivatives may have potential uses in other therapeutic areas due to their biological activity .

Studies on the interactions of 5-[(Dimethylamino)methyl]-2-furanmethanol with biological systems indicate its role as a precursor for bioactive compounds. The interactions primarily focus on its conversion into histamine antagonists and the subsequent pharmacological effects observed in clinical settings. Further research is needed to elucidate its complete interaction profile within biological systems and any potential side effects or contraindications when used therapeutically.

Several compounds share structural similarities with 5-[(Dimethylamino)methyl]-2-furanmethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-FuranmethanolFuran ring with hydroxymethyl groupPrecursor for various furan derivatives
DimethylaminomethylphenolAromatic ring with dimethylaminomethyl groupPotential use in neuropharmacology
5-Aminomethyl-2-furanmethanolAmino group instead of dimethylaminoDifferent biological activity profile

Uniqueness of 5-[(Dimethylamino)methyl]-2-furanmethanol: This compound's unique combination of a furan ring with both hydroxymethyl and dimethylamino groups allows it to act as a versatile intermediate in drug synthesis, particularly for histamine antagonists, setting it apart from similar compounds that may lack either functional group or have different structural arrangements.

UNII

96O88RC7HA

Other CAS

15433-79-1

Wikipedia

5-((dimethylamino)methyl)-2-furanmethanol

Dates

Last modified: 08-15-2023

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